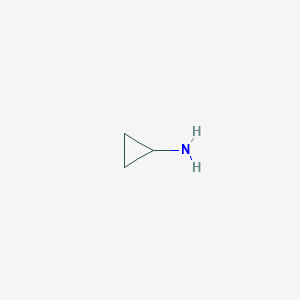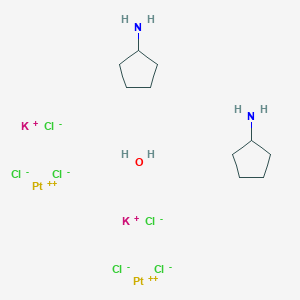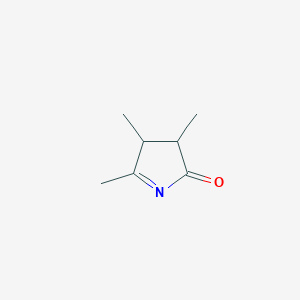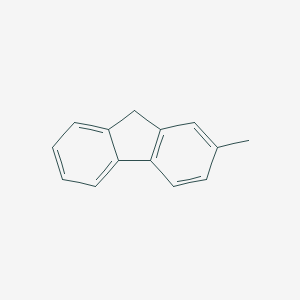
Chlorhexidine diacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorhexidine diacetate involves chemical reactions that lead to the formation of the biguanide structure, characteristic of chlorhexidine. The process typically includes the condensation of hexamethylenediamine with a guanidine derivative, followed by acylation with acetic acid to form the diacetate salt. This synthesis pathway ensures the production of chlorhexidine in its diacetate form, which is crucial for its antiseptic efficacy.
Molecular Structure Analysis
The molecular structure of this compound comprises two chlorophenyl rings connected by a biguanide chain, with two acetate groups attached to the nitrogen atoms of the biguanide moiety. This structure is responsible for its strong antimicrobial activity, allowing it to disrupt microbial cell membranes and precipitate cytoplasmic contents, leading to cell death.
Chemical Reactions and Properties
This compound undergoes chemical reactions typical of biguanides and phenyl compounds. Its stability in the presence of organic matter and transparency, which does not obscure the observation of wounds, makes it an ideal antiseptic agent. Its chemical properties, such as being cationic, enable it to bind to the negatively charged bacterial cell walls, enhancing its antimicrobial activity.
Physical Properties Analysis
The physical properties of this compound include its solid state at room temperature, solubility in water and alcohol, and stability under normal storage conditions. These properties make it suitable for formulation into various antiseptic products, including solutions, gels, and creams, for easy application and effective infection control.
Chemical Properties Analysis
This compound's chemical properties, such as its broad-spectrum antimicrobial activity, minimal systemic toxicity due to poor absorption through the skin and mucous membranes, and long-lasting effect on the skin, underscore its utility in clinical and dental settings. Its mechanism of action involves disrupting the bacterial cell membrane and precipitating the cytoplasm, leading to rapid bacterial death.
- Analytical methods for the determination of chlorhexidine, highlighting its chemical properties and analysis techniques (Fiorentino, Correa, & Nunes Salgado, 2010).
- A review of chlorhexidine and its use in special populations, discussing its mechanism of action, safety, and side effects (Al-Tannir & Goodman, 1994).
- The role of chlorhexidine in caries prevention, providing an overview of its effectiveness and guidelines for its use in dental care (Autio-Gold, 2008).
Applications De Recherche Scientifique
Biological Effects : Chlorhexidine increases iron release from ferritin and enhances iron-dependent lipid peroxidation, indicating a reactive oxygen species-independent mechanism in mitochondrial permeability transition (Newton et al., 2004).
Dentistry Applications : In dentistry, it's used in polymethyl methacrylate (PMMA)-based materials to reduce biofilm development on dentures and temporary restorative materials (Maluf et al., 2019). Additionally, 0.2% chlorhexidine effectively removes the smear layer from dentine surfaces, improving adhesive bond strength (Lapinska et al., 2018).
Antimicrobial Activity : It effectively kills Pseudomonas aeruginosa and affects the microorganism's susceptibility to other biocides and antibiotics (Thomas et al., 2005).
Impact on Fibroblasts : Chlorhexidine can significantly reduce collagen and non-collagen protein production in human gingival fibroblasts, potentially having toxic effects on gingival tissue (Mariotti & Rumpf, 1999).
Controlled Delivery Systems : Its encapsulation in nanoparticles significantly increases the local dose and duration of delivery to hydroxyapatite surfaces, reducing the need for frequent interventions (Garner & Barbour, 2015).
Veterinary Applications : All four 0.05% chlorhexidine diacetate preparations effectively kill Staphylococcus intermedius in canine wounds without significantly affecting wound healing (Lozier et al., 1992).
Cytotoxicity : At low concentrations, this compound causes cell death and alters cytoplasm appearance at higher concentrations, affecting cell morphology (Hugo & Longworth, 1965).
Oral Hygiene : Chewing gum containing chlorhexidine acetate effectively inhibits plaque growth, suggesting potential for dental hygiene applications (Ainamo & Etemadzadeh, 1987).
Safety Assessment : Chlorhexidine and its salts, including diacetate, are considered safe for use in cosmetic products at concentrations up to 0.14%, with no significant toxicity or carcinogenicity observed in a 2-year drinking water study (Willis, 1993).
Chlorhexidine Allergy : Although rare, chlorhexidine allergy can cause life-threatening anaphylaxis, highlighting the need for increased awareness and caution in healthcare settings (Spoerl et al., 2016).
Mécanisme D'action
Target of Action
Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary targets are the cell walls of these microorganisms . The compound is a cationic bis-guanide, which allows it to bind to the negatively-charged sites on the bacterial cell wall .
Mode of Action
The mode of action of this compound involves destabilizing the cell wall and interfering with osmosis . This disruption of the cell wall allows this compound to enter the cell itself and attack the cytoplasmic (inner) membrane . At low concentrations, it affects the integrity of the cell wall, while at high concentrations, it causes the cytoplasm to congeal or solidify .
Biochemical Pathways
The antibacterial activity of this compound is due to elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Result of Action
The result of this compound’s action is the death of the bacterial cell . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components, leading to cell death . Upon application in vitro, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
In topical applications, this compound has the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This protein-bound this compound releases slowly, leading to prolonged activity . It has also shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing the growth and development of biofilms .
Propriétés
IUPAC Name |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032345 | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |
| Record name | Chlorhexidine acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
56-95-1 | |
| Record name | Chlorhexidine acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorhexidine di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



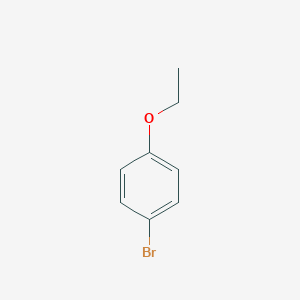

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

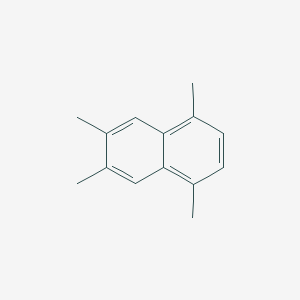

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
